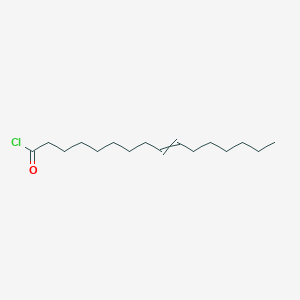

Hexadec-9-enoyl Chloride

Übersicht

Beschreibung

Hexadec-9-enoyl chloride, also known as (Z)-Hexadec-9-enoyl chloride, is a fatty acid chloride with the molecular formula C₁₆H₂₉ClO. It is a derivative of hexadec-9-enoic acid and is characterized by the presence of a double bond at the ninth carbon position and a chloride group attached to the carbonyl carbon. This compound is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexadec-9-enoyl chloride can be synthesized from hexadec-9-enoic acid through a reaction with thionyl chloride. The reaction typically involves the following steps:

- Dissolve hexadec-9-enoic acid in anhydrous dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Remove the solvent under reduced pressure to obtain this compound as a liquid product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation techniques to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Hexadec-9-enoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Addition Reactions: The double bond in this compound can undergo addition reactions with halogens and hydrogen halides.

Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadec-9-enoic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: React with this compound to form amides under mild conditions.

Alcohols: React with this compound in the presence of a base to form esters.

Halogens: Addition reactions with halogens such as bromine occur at room temperature.

Major Products Formed:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Dihalides: Formed from the addition of halogens to the double bond.

Wissenschaftliche Forschungsanwendungen

Hexadec-9-enoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying their functions and interactions.

Medicine: Utilized in the development of drug delivery systems and prodrugs.

Industry: Applied in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of hexadec-9-enoyl chloride involves its reactivity with nucleophiles. The chloride group attached to the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows this compound to form various derivatives, such as amides and esters, through substitution reactions. The double bond in the molecule also participates in addition reactions, further expanding its chemical versatility .

Vergleich Mit ähnlichen Verbindungen

Hexadec-9-enoyl chloride can be compared with other fatty acid chlorides, such as:

Octadec-9-enoyl chloride: Similar structure but with two additional carbon atoms.

Dodec-9-enoyl chloride: Similar structure but with four fewer carbon atoms.

Hexadec-9-enoic acid: The parent acid of this compound, lacking the chloride group.

Uniqueness: this compound is unique due to its specific chain length and the presence of a double bond at the ninth carbon position. This structural feature imparts distinct reactivity and properties compared to other fatty acid chlorides .

Biologische Aktivität

Hexadec-9-enoyl chloride, also known as 9-hexadecenoyl chloride, is an organic compound characterized by a long hydrocarbon chain with a double bond at the ninth carbon position and a chlorine atom attached to the carbonyl group. Its unique structure contributes to its diverse biological activities and applications in organic synthesis, particularly in the formation of fatty acid derivatives. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with biological systems, and potential implications in pharmacology.

This compound can be synthesized through the reaction of palmitoleic acid with thionyl chloride:

This synthesis pathway highlights the compound's reactivity, particularly its electrophilic nature due to the carbonyl group, making it susceptible to nucleophilic attacks.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, suggesting its potential as a therapeutic agent in treating infections.

- Lipid Mediator : The compound acts as a bioactive lipid mediator, influencing metabolic pathways and cellular signaling processes. Its derivatives can interact with biological membranes, potentially affecting permeability and bioavailability .

- Inflammatory Response : this compound has been implicated in inflammatory processes. Research indicates that its derivatives may play roles in cardiovascular diseases and neurodegenerative disorders due to their effects on lipid signaling pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that it effectively inhibited the growth of specific bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays. This suggests its potential application in developing new antimicrobial agents.

Interaction with Biological Membranes

This compound has been used as a model compound to study lipid oxidation and membrane dynamics. Research indicates that it influences lipid-lipid interactions within membranes, which may have implications for drug delivery systems and the design of liposomal formulations .

Lipid Signaling Pathways

In studies focused on lipid signaling, this compound derivatives were shown to modulate cell signaling pathways involved in inflammation and cell adhesion. For instance, lysophosphatidylcholine (LPC) derivatives formed from this compound were found to increase P-selectin expression on endothelial cells, which is critical for leukocyte recruitment during inflammatory responses .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Long-chain fatty acid with a double bond | Antimicrobial; lipid mediator |

| Octadec-9-enoyl Chloride | Similar structure but longer chain | Antimicrobial; potential anti-inflammatory |

| Dodec-9-enoyl Chloride | Shorter chain length | Less studied; potential for similar activity |

| Hexadec-9-enoic Acid | Parent acid without chlorine | Fatty acid metabolism; less reactive |

Eigenschaften

IUPAC Name |

hexadec-9-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQFJZYVQNXVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408438 | |

| Record name | Hexadec-9-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40426-22-0 | |

| Record name | Hexadec-9-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.